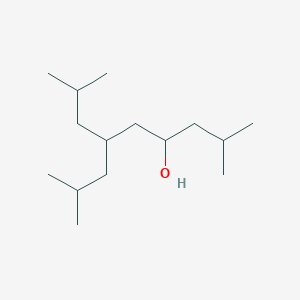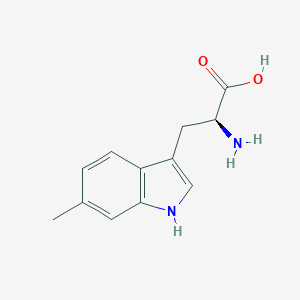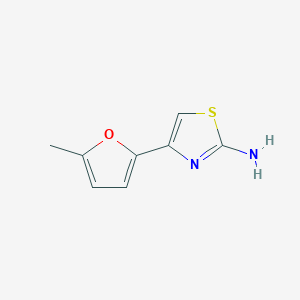
4-(5-Methylfuran-2-yl)thiazol-2-amine
説明
The compound 4-(5-Methylfuran-2-yl)thiazol-2-amine is a derivative of thiazole, a heterocyclic compound that features both sulfur and nitrogen in the ring. The presence of a 5-methylfuran-2-yl group suggests that the compound may exhibit interesting chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, derivatives of similar structures have been synthesized and studied for various applications, including anticancer and antileishmanial activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the formation of the thiazole ring followed by the introduction of functional groups. For example, in the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, various functional groups were introduced at the C-terminal of the thiazolidinone framework, and the structures were confirmed by NMR, IR, and Mass Spectra analysis . Although the synthesis of 4-(5-Methylfuran-2-yl)thiazol-2-amine is not explicitly described, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex and is often confirmed using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing details about the intermolecular hydrogen bonds and the overall three-dimensional network structure . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, depending on the substituents present on the ring. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases led to the formation of different products, including thioamides and 4-methylsulfanylethynylfuran derivatives . These reactions are influenced by the choice of base, solvent, and other reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of electron-donating groups, as seen in some of the synthesized compounds, can significantly affect their anticancer properties . Additionally, the impact sensitivity and friction sensitivity of energetic material precursors, like the 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, provide insight into their stability and safety .
科学的研究の応用
-
Pharmaceutical Applications
- Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, in the development of a new anti-inflammatory drug, a multi-step synthetic approach was used to synthesize seven new thiazole derivatives .
- The results or outcomes obtained also vary. For instance, the synthesized thiazole derivatives were examined for their in vitro anti-inflammatory potentials using COX-1, COX-2, and 5-LOX enzyme assays .
-
Agricultural Applications
- A series of novel 4- (4- (5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were synthesized as potential lead compounds of inhibitors targeting D1 protease in plants .
- These compounds were designed on the basis of a D1 protease inhibitor hit structure identified by homology modeling and virtual screening .
-
Industrial Applications
-
Photographic Sensitizers
-
Chemical Sensing
-
Material Science
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-2-3-7(11-5)6-4-12-8(9)10-6/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBFSFCLIHHSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366576 | |
| Record name | 4-(5-methylfuran-2-yl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylfuran-2-yl)thiazol-2-amine | |
CAS RN |
1634-46-4 | |
| Record name | 4-(5-Methyl-2-furanyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1634-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-methylfuran-2-yl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)

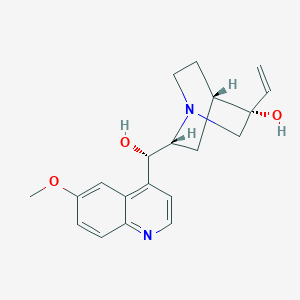

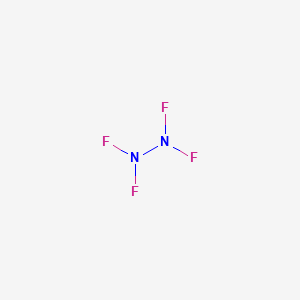
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
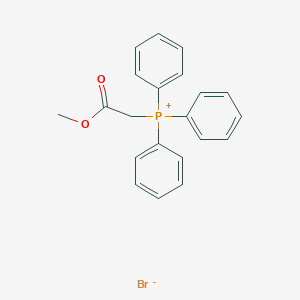

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)


